This compound can be classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. It is further categorized under pharmaceutical compounds due to its potential applications in medicinal chemistry.
The synthesis of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves the following steps:
The molecular structure of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine features:
The three-dimensional conformation can be analyzed using computational methods such as molecular docking studies, which help predict how this compound interacts with biological macromolecules .
In terms of chemical reactivity, 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine can participate in various reactions:
The mechanism of action for 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine may involve:
The physical and chemical properties of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
The potential applications of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine are broad:
The reduction of the nitro group in 5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)pyrimidin-2-amine (CAS 1213269-25-0) to the corresponding aniline is a critical step in synthesizing the target compound. Iron-based reduction systems offer a cost-effective and selective alternative to catalytic hydrogenation. Optimization studies reveal that iron powder with ammonium chloride in ethanol/water (4:1) at 70°C achieves >95% conversion within 3 hours. The ammonium chloride serves a dual role: (1) generating in situ HCl to activate the iron surface, and (2) suppressing side reactions via pH buffering [1].
Table 1: Optimization of Iron-Based Nitro Reduction
Iron Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Iron powder | NH₄Cl | EtOH/H₂O | 70 | 3 | 95 |
Iron filings | NH₄Cl | EtOH/H₂O | 70 | 5 | 82 |
Iron powder | Acetic acid | EtOH | 80 | 4 | 78 |
Iron powder | None | H₂O | 100 | 6 | 65 |
Key advantages over palladium-catalyzed hydrogenation include:
The construction of the diarylamine linkage relies on Buchwald-Hartwig amination. Using XPhos Pd G3 precatalyst (1 mol%), the coupling between 4-(3-aminophenoxy)-5-chloropyrimidine and 2-methoxy-4-(4-methylpiperazin-1-yl)aniline proceeds in toluene at 100°C with K₃PO₄ as base, achieving 92% yield. Optimization identified two critical factors:
Table 2: Ligand Screening for Buchwald-Hartwig Amination
Ligand | Base | Solvent | Yield (%) | Dehalogenation Byproduct (%) |
---|---|---|---|---|
XPhos | K₃PO₄ | Toluene | 92 | <1 |
SPhos | K₃PO₄ | Toluene | 88 | 2 |
PPh₃ | K₃PO₄ | Toluene | 65 | 8 |
XPhos | NaOH | Dioxane | 45 | 15 |
Challenges include competitive dehalogenation of the 5-chloropyrimidine, mitigated by:
Selective protection is essential during functionalization of the piperazine ring and aniline groups. For the target compound’s synthesis, the following strategies are employed:
Notable failures:
Solvent polarity dramatically impacts both nucleophilic aromatic substitution (SNAr) and amination reactions. For the SNAr step attaching 3-nitrophenoxy to 2,5-dichloropyrimidine (precursor to CAS 1213269-25-0), solvent screening revealed:
Table 3: Solvent Effects on SNAr Reaction Efficiency
Solvent | Dielectric Constant | Temp (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
DMF | 38 | 60 | 2 | 78 | 15% hydrolysis |
NMP | 32 | 80 | 3 | 82 | 10% hydrolysis |
2-MeTHF | 7.5 | 90 | 6 | 85 | <5% hydrolysis |
Toluene | 2.4 | 110 | 12 | 45 | 20% oligomers |
For Buchwald-Hartwig steps, toluene outperforms dioxane or DMF by minimizing ligand degradation [5].
Final purification leverages gradient flash chromatography followed by recrystallization:
Challenges addressed:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7